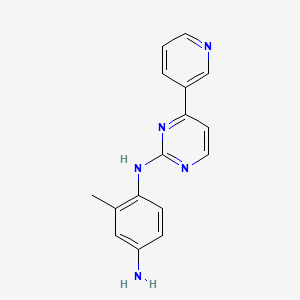

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Description

Historical Context and Discovery

The discovery of N-(4-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 152460-10-1) is inextricably linked to the development of imatinib (Gleevec), the first tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML). In the late 1990s, biochemist Nicholas Lyndon at Ciba-Geigy (now Novartis) synthesized this compound as a key intermediate during imatinib’s optimization process. Early preclinical studies revealed its ability to inhibit Bcr-Abl tyrosine kinase, a protein critical for CML progression, by competing with ATP at the kinase’s binding pocket. The compound’s structural simplicity and potency in early assays positioned it as a foundational scaffold for rational drug design, marking a shift from cytotoxic chemotherapy to molecularly targeted therapies.

Structural Classification in Medicinal Chemistry

This derivative belongs to the 2-phenylaminopyrimidine class, characterized by a pyrimidine core substituted at the 2-position with an aniline group and at the 4-position with a pyridyl moiety. Key structural features include:

The planar pyrimidine ring facilitates π-π stacking with conserved phenylalanine residues in kinases, while the methyl group on the phenyl ring improves metabolic stability. This scaffold’s versatility has inspired analogs targeting EGFR, VEGFR, and PDGFR kinases.

Significance in Tyrosine Kinase Inhibitor Research

As a precursor to imatinib, this compound validated the “occupancy-driven” design strategy , where small molecules block ATP-binding sites to inhibit aberrant kinase signaling. Its success demonstrated that selective kinase inhibition could achieve clinical efficacy without broad cytotoxicity, a paradigm shift in oncology. Structural studies revealed that the pyridyl group forms a critical hydrogen bond with Thr315 in Bcr-Abl, a residue mutated in imatinib-resistant CML. Researchers have since repurposed the scaffold for dual EGFR/VEGFR inhibitors and third-generation kinase inhibitors addressing resistance mutations.

Nomenclature and Identification Systems

The compound is systematically identified through multiple nomenclature and registry systems:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine |

| CAS Registry |

Properties

IUPAC Name |

2-methyl-1-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-11-9-13(17)4-5-14(11)20-16-19-8-6-15(21-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGVVCLIFBRODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652142 | |

| Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112696-91-0 | |

| Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Nitro Group Reduction

The reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to the corresponding amine is a cornerstone reaction. Patent CN102199146A details a two-step process starting with the condensation of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine in n-butanol at 120°C for 9 hours. The nitro intermediate is then reduced using 10% palladium on charcoal (Pd/C) in ethyl acetate under hydrogen at ambient pressure for 6.5 hours, achieving a yield of 92%. This method emphasizes the role of ester solvents in stabilizing the catalyst and preventing over-reduction.

Raney Nickel in Methanol-Based Hydrogenation

WO2013035102A1 reports an alternative protocol using Raney nickel under 60 psi hydrogen pressure in methanol. The reaction proceeds at 25°C for 45 hours, yielding 88% of the target amine. While slower than Pd/C-mediated reactions, this method avoids noble metals, reducing costs. However, prolonged reaction times and the need for high-pressure equipment limit its industrial applicability.

Table 1: Comparative Analysis of Catalytic Hydrogenation Methods

Microwave-Assisted Synthesis

High-Pressure Coupling Reactions

EP3333162A1 introduces a microwave-assisted method to synthesize the nitro precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. A mixture of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, and sodium hydroxide in dimethyl sulfoxide (DMSO) is irradiated at 463K under 25 MPa pressure. This approach reduces reaction times from hours to minutes, achieving 94% yield in a single step. Microwave irradiation enhances reaction kinetics by uniformly heating the mixture, minimizing side products.

Solvent and Base Optimization

The same patent highlights the necessity of DMSO as a polar aprotic solvent to stabilize intermediates during microwave irradiation. Sodium hydroxide neutralizes nitric acid generated from guanidine nitrate, preventing side reactions. Elevated temperatures (463K) facilitate rapid cyclization, a rate-limiting step in conventional thermal methods.

Alternative Reduction Strategies

Ammonium Formate-Mediated Transfer Hydrogenation

Purification and Isolation Techniques

Crystallization from Methanol-Water Systems

Post-reduction, the crude amine is typically crystallized using methanol-water mixtures. WO2013035102A1 specifies cooling the reaction mass to 10°C after basification with sodium hydroxide, followed by filtration and washing with water. This yields >99% pure product, as confirmed by HPLC.

Chromatographic Purification

For laboratory-scale synthesis, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves residual nitro compounds and by-products. Industrial processes avoid chromatography due to cost, favoring recrystallization instead.

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.

Substitution: The amino and pyridyl groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific application, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences

Functional and Pharmacological Differences

Nitro vs. Amino Groups: The nitro derivative (CAS 1421372-67-9) is a synthetic precursor to the target compound. The nitro group must be reduced to an amine for biological activity, as seen in Imatinib’s synthesis . The amino group in the target compound enables hydrogen bonding with kinase targets, enhancing inhibitory potency .

Methoxy/Trifluoromethyl Groups: Derivatives with these groups (e.g., ) show antibacterial activity, likely due to enhanced electron-withdrawing effects and altered crystal packing .

3-Pyridyl Group Specificity :

- The 3-pyridyl group in the target compound is critical for binding to the kinase domain. Analogues with 4-pyridyl or phenyl substitutions (e.g., ) exhibit reduced affinity due to steric and electronic mismatches .

Biological Activity

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a chemical compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. It is a derivative of imatinib, a well-known tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrimidine ring, which is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases, particularly the Bcr-Abl kinase pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote tumor growth .

Inhibition of Tyrosine Kinases

Research has demonstrated that this compound effectively inhibits Bcr-Abl tyrosine kinase activity. This inhibition results in reduced cell proliferation in CML cell lines, showcasing its potential as an anti-cancer agent .

Case Studies

- Chronic Myeloid Leukemia (CML) : In clinical studies, compounds similar to this compound have shown significant efficacy in inducing remission in CML patients. For instance, imatinib mesylate (a related compound) has been documented to produce clinical remission with minimal toxicity .

- Gastrointestinal Stromal Tumors (GISTs) : The compound's ability to inhibit tyrosine kinases also extends to GISTs, where it has been shown to reduce tumor size significantly in patients undergoing treatment with imatinib .

Table 1: Summary of Biological Activity Studies

Q & A

Q. What synthetic methodologies are employed for preparing N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?

The compound is synthesized via multi-step reactions, typically starting with nucleophilic substitution or condensation reactions between pyrimidine intermediates and substituted anilines. For example, coupling 4-(3-pyridyl)-2-pyrimidinamine with 4-amino-2-methylphenyl derivatives under controlled conditions (e.g., DMF as solvent, LiH as base) is a common approach. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical for yield enhancement .

Q. How is structural identity and purity validated in synthetic workflows?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are used to confirm purity (>98%).

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity), while NMR (¹H/¹³C) verifies proton environments and substituent positions .

Q. What initial biological screening approaches assess its therapeutic potential?

Q. How should the compound be stored to ensure stability?

Store in amber vials under inert atmosphere (argon/nitrogen) at room temperature (20–25°C) to prevent degradation via oxidation or photolysis. Desiccants are recommended to avoid hygroscopic effects .

Advanced Research Questions

Q. How do structural modifications influence target binding affinity and selectivity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridyl position enhances lipophilicity and kinase binding via hydrophobic interactions.

- SAR Studies : Comparative crystallography of analogs (e.g., fluorophenyl derivatives) reveals conformational changes in kinase ATP-binding pockets, affecting inhibitor specificity .

Q. What strategies resolve discrepancies between computational predictions and experimental activity data?

- Molecular Dynamics (MD) Simulations : Refine docking poses by accounting for protein flexibility and solvation effects.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers.

- Experimental Validation : Re-synthesize analogs with adjusted substituents (e.g., methoxy → ethoxy) to test revised models .

Q. How can synthetic routes be optimized for scalability and reproducibility?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide couplings).

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enhance cross-coupling efficiency in heterocycle formation.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. What analytical techniques characterize polymorphic forms or solvates?

- Thermogravimetric Analysis (TGA) : Identifies solvent loss in hydrates.

- Powder X-ray Diffraction (PXRD) : Differentiates polymorphs (e.g., Form I vs. Form II) via distinct diffraction patterns.

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under variable humidity .

Q. How is the compound’s role as a pharmaceutical intermediate validated in drug development?

- In Vitro Metabolism : Liver microsome assays (human/rat) evaluate metabolic stability and CYP450 inhibition.

- Process Validation : Intermediate purity (>99.5%) is confirmed via orthogonal methods (HPLC, NMR) to meet ICH Q3A guidelines for impurities .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Structural Reanalysis : Verify compound identity (e.g., via SC-XRD) to rule out isomerization or degradation.

- Meta-Analysis : Cross-reference datasets using cheminformatics tools (e.g., ChEMBL) to identify outliers or assay-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.